2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide
CAS No.: 1798540-45-0
Cat. No.: VC4587572
Molecular Formula: C19H30N2O4S
Molecular Weight: 382.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798540-45-0 |
|---|---|
| Molecular Formula | C19H30N2O4S |
| Molecular Weight | 382.52 |
| IUPAC Name | 2-[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
| Standard InChI | InChI=1S/C19H30N2O4S/c1-20-17(22)12-26(24,25)16-2-4-21(5-3-16)18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-16H,2-12H2,1H3,(H,20,22) |
| Standard InChI Key | NKUYNSACJWQMMU-UHFFFAOYSA-N |
| SMILES | CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
Introduction
2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide is a complex organic compound with the CAS number 1798540-45-0. It features a unique structure that includes an adamantane moiety, a piperidine ring, and a sulfonyl group attached to an N-methylacetamide. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug development.
Synthesis and Preparation
The synthesis of 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide involves several steps, including the preparation of the adamantane-1-carbonyl piperidine intermediate. This intermediate can be synthesized by reacting adamantane-1-carboxylic acid with piperidine derivatives. The sulfonylation step involves the reaction of the intermediate with a suitable sulfonyl chloride, followed by the introduction of the N-methylacetamide group.
Research Findings and Future Directions
Research on compounds with adamantane and sulfonyl groups has highlighted their potential in medicinal chemistry. Future studies on 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) studies to explore its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume